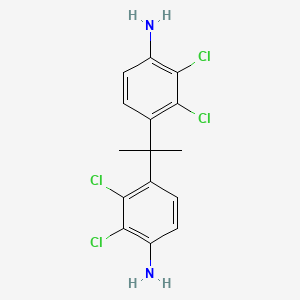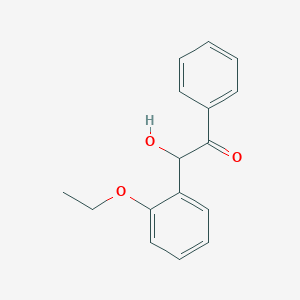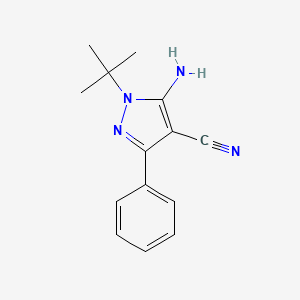![molecular formula C14H23O6PS B12557138 Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester CAS No. 143798-82-7](/img/structure/B12557138.png)
Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate alkylating agent under controlled conditions. One common method includes the use of bromotrimethylsilane followed by methanolysis to achieve dealkylation of dialkyl phosphonates . The reaction conditions often require an acidic environment, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine oxide derivatives.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates.
Scientific Research Applications
Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with applications in drug development.
Medicine: Explored for its role in bone targeting and as a potential therapeutic agent.
Industry: Utilized in the design of supramolecular materials and functionalization of surfaces.
Mechanism of Action
The mechanism of action of phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its ability to mimic phosphate groups allows it to interfere with enzymatic processes and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester
- Phosphinic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester
Uniqueness
Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester is unique due to its specific structural features, such as the presence of the phosphonic acid functional group and the methylsulfonyl moiety
Properties
CAS No. |
143798-82-7 |
|---|---|
Molecular Formula |
C14H23O6PS |
Molecular Weight |
350.37 g/mol |
IUPAC Name |
(1-diethoxyphosphoryl-3-phenylpropan-2-yl) methanesulfonate |
InChI |
InChI=1S/C14H23O6PS/c1-4-18-21(15,19-5-2)12-14(20-22(3,16)17)11-13-9-7-6-8-10-13/h6-10,14H,4-5,11-12H2,1-3H3 |
InChI Key |
USTDPEJAFZAUGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(CC1=CC=CC=C1)OS(=O)(=O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury](/img/structure/B12557074.png)


![Benzo[b]thiophene-2,3-diol](/img/structure/B12557087.png)

![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol](/img/structure/B12557093.png)

![2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine](/img/structure/B12557098.png)

![6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B12557120.png)

